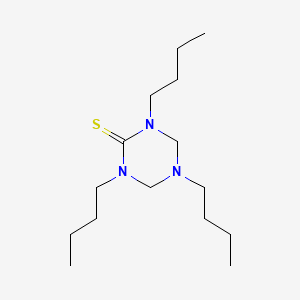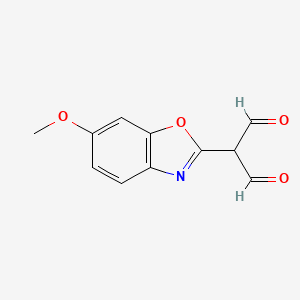
Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate is a unique organic compound characterized by its cyclopropane ring substituted with multiple cyano and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of a suitable precursor with cyano and ester functionalities. One common method includes the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base like sodium hydroxide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano groups to amines or other derivatives.
Substitution: Nucleophilic substitution reactions can replace cyano groups with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano groups can yield primary amines, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives can be used in the study of enzyme interactions and protein binding.
Mecanismo De Acción
The mechanism by which Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate exerts its effects involves its ability to interact with various molecular targets through non-covalent interactions. The cyano groups can form hydrogen bonds or engage in dipole-dipole interactions, while the ester groups can participate in esterification reactions. These interactions can influence the compound’s binding affinity and specificity towards different molecular targets .
Comparación Con Compuestos Similares
1,1,2,2-Tetracyanocyclopropane: Similar in structure but lacks the ester groups, making it less versatile in certain applications.
Dimethyl 2,2-dihydroxy-1,1-binaphthalene-3,3-dicarboxylate: Another ester-containing compound but with a different core structure, leading to different chemical properties and applications.
Dimethyl 2-phenylcycloprop-2-ene-1,1-dicarboxylate: Shares the cyclopropane ring and ester groups but has a phenyl group instead of cyano groups, resulting in different reactivity and applications.
Uniqueness: Dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate is unique due to the combination of cyano and ester groups on a cyclopropane ring, providing a versatile platform for various chemical modifications and applications.
Propiedades
Número CAS |
117839-10-8 |
|---|---|
Fórmula molecular |
C11H6N4O4 |
Peso molecular |
258.19 g/mol |
Nombre IUPAC |
dimethyl 2,2,3,3-tetracyanocyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C11H6N4O4/c1-18-7(16)11(8(17)19-2)9(3-12,4-13)10(11,5-14)6-15/h1-2H3 |
Clave InChI |
AWQJCDPSMLILEC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(C(C1(C#N)C#N)(C#N)C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


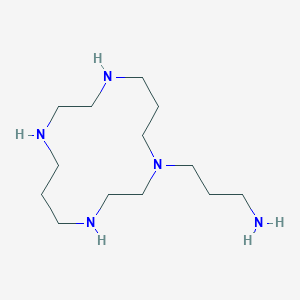
![3-Acetyl-2-methyl-12H-indolo[2,3-a]quinolizin-5-ium chloride](/img/structure/B14292111.png)
![[(1-Nitropropyl)sulfanyl]benzene](/img/structure/B14292113.png)
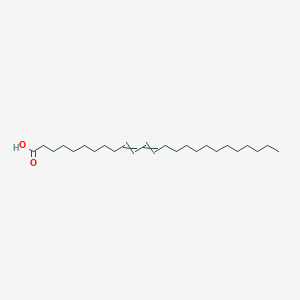
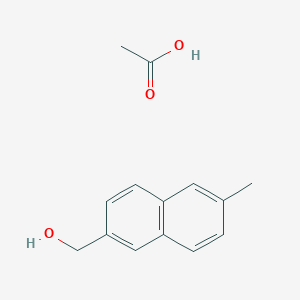
![2-[(Furan-2-yl)methylidene]-6-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14292126.png)
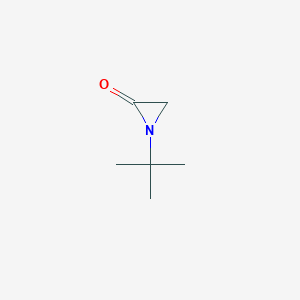
![1,1-Difluoro-5,6-diazaspiro[2.4]hept-5-ene](/img/structure/B14292138.png)

![7-Methyl[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B14292152.png)
![2-[2-(2-Iodoethoxy)ethoxy]ethyl 4-formylbenzoate](/img/structure/B14292166.png)

